molecular formula C100H133F3N20O22S4 B6295681 Octreotide trifluoroacetate salt (Dimer, Parallel) CAS No. 1926163-80-5

Octreotide trifluoroacetate salt (Dimer, Parallel)

Cat. No.: B6295681
CAS No.: 1926163-80-5
M. Wt: 2152.5 g/mol
InChI Key: LUSPXROKXWWHOM-GZFVIQAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octreotide trifluoroacetate salt (Dimer, Parallel) is a synthetic dimeric peptide analog of the natural hormone somatostatin. As a research compound, it is primarily valuable for studying somatostatin receptor (SSTR) interactions and signaling, particularly its binding affinity for subtypes SSTR2 and SSTR5 . The dimeric structure of this analog may influence its receptor binding kinetics and internalization, making it a useful tool for investigating the behavior of multivalent peptide ligands and their effects on receptor dimerization . The presence of the trifluoroacetate (TFA) counter-ion is a critical factor in the compound's overall physicochemical properties, impacting its solubility, stability, and purification profile during the research and development process . Octreotide and its analogs function by mimicking the pan-inhibitory actions of somatostatin . Their mechanism of action involves binding to G(i)-protein coupled somatostatin receptors, which leads to a decrease in intracellular cAMP production and a reduction in the availability of intracellular calcium, ultimately inhibiting the exocytosis of various hormones and other secretory mediators . In a research setting, this compound enables studies on the inhibition of a wide range of hormones, including growth hormone (GH), glucagon, insulin, and thyroid-stimulating hormone (TSH) . Furthermore, its antisecretory and splanchnic vasoconstrictive effects can be explored in preclinical models . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(4R,7S,10S,13R,16S,19R,24R,27S,30R,33S,36S,39R)-10,33-bis(4-aminobutyl)-19,24-bis[[(2R)-2-amino-3-phenylpropanoyl]amino]-16,27-dibenzyl-4-N,39-N-bis[(2R,3R)-1,3-dihydroxybutan-2-yl]-7,36-bis[(1R)-1-hydroxyethyl]-13,30-bis(1H-indol-3-ylmethyl)-6,9,12,15,18,25,28,31,34,37-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,26,29,32,35,38-decazacyclotetracontane-4,39-dicarboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H132N20O20S4.C2HF3O2/c1-55(121)77(49-119)111-95(135)81-53-141-142-54-82(96(136)112-78(50-120)56(2)122)116-98(138)84(58(4)124)118-88(128)72(38-22-24-40-100)106-92(132)76(46-64-48-104-70-36-20-18-34-66(64)70)110-90(130)74(44-62-31-15-8-16-32-62)108-94(134)80(114-86(126)68(102)42-60-27-11-6-12-28-60)52-140-139-51-79(113-85(125)67(101)41-59-25-9-5-10-26-59)93(133)107-73(43-61-29-13-7-14-30-61)89(129)109-75(45-63-47-103-69-35-19-17-33-65(63)69)91(131)105-71(37-21-23-39-99)87(127)117-83(57(3)123)97(137)115-81;3-2(4,5)1(6)7/h5-20,25-36,47-48,55-58,67-68,71-84,103-104,119-124H,21-24,37-46,49-54,99-102H2,1-4H3,(H,105,131)(H,106,132)(H,107,133)(H,108,134)(H,109,129)(H,110,130)(H,111,135)(H,112,136)(H,113,125)(H,114,126)(H,115,137)(H,116,138)(H,117,127)(H,118,128);(H,6,7)/t55-,56-,57-,58-,67-,68-,71+,72+,73+,74+,75-,76-,77-,78-,79+,80+,81+,82+,83+,84+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSPXROKXWWHOM-GZFVIQAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)NC(=O)C(CC6=CC=CC=C6)N)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)C(C)O)C(=O)NC(CO)C(C)O)C(=O)NC(CO)C(C)O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)NC(=O)[C@@H](CC6=CC=CC=C6)N)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)[C@@H](C)O)C(=O)N[C@H](CO)[C@@H](C)O)C(=O)N[C@H](CO)[C@@H](C)O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C100H133F3N20O22S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2152.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Octreotide Dimer, Parallel

The synthesis of the parallel dimer of Octreotide (B344500), as a trifluoroacetate (B77799) salt, is a complex process that involves the precise assembly of peptide precursors and controlled intermolecular dimerization. This process requires careful consideration of synthetic strategies, reaction conditions, and purification methods to achieve the desired product with high purity and yield.

Advanced Structural Characterization of Octreotide Trifluoroacetate Salt Dimer, Parallel

Spectroscopic Techniques for Dimeric Peptide Conformation Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermolecular Interactions and Dimer Formation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution and for characterizing intermolecular interactions. tamu.edu For the parallel dimer of octreotide (B344500), NMR studies can provide direct evidence of dimer formation and delineate the specific residues involved in the dimer interface.

Detailed conformational analysis of octreotide has been performed using 1H NMR in various solvent systems. nih.gov While many studies focus on the monomeric form, the principles are directly applicable to the study of the parallel dimer. Key NMR experiments for characterizing the dimer would include:

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space (typically < 5 Å), providing crucial distance constraints. In the case of a parallel dimer, specific intermolecular NOEs would be observed between protons of the two separate octreotide molecules, which would be absent in the monomeric form. These intermolecular NOEs are the definitive proof of dimer formation and are essential for defining the orientation of the two peptide chains relative to each other.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY is also used to detect through-space correlations and can be particularly useful for molecules with intermediate molecular weights, a category that peptide dimers often fall into.

Diffusion Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. A dimer, being larger than a monomer, will have a smaller diffusion coefficient. DOSY experiments can thus be used to confirm the presence of the dimeric species and to study the equilibrium between the monomer and the dimer.

Chemical Shift Perturbation (CSP): By comparing the chemical shifts of the monomeric octreotide with those of the dimer, it is possible to identify the residues at the dimer interface. Residues involved in intermolecular interactions will experience a different chemical environment, leading to changes in their chemical shifts.

While detailed NMR data specifically for the parallel dimer of octreotide trifluoroacetate (B77799) salt is not extensively published, studies on octreotide and its analogs have shown that the peptide part exists in a fast conformational equilibrium. nih.govresearchgate.net For the parallel dimer, it would be expected that the core β-turn structure within each monomeric unit is preserved, with the dimerization occurring through specific intermolecular hydrogen bonds and hydrophobic interactions.

Table 1: Hypothetical NMR Observables for Octreotide Parallel Dimer vs. Monomer
NMR ParameterExpected Observation in MonomerExpected Observation in Parallel DimerInformation Gained
Intermolecular NOEsAbsentPresent between specific residues of the two chainsDirect evidence of dimerization and proximity of residues at the interface.
Diffusion Coefficient (from DOSY)Higher valueLower valueConfirmation of a larger hydrodynamic radius, consistent with a dimer.
Chemical Shift PerturbationsReference chemical shiftsSignificant shifts for residues at the dimer interfaceIdentification of the specific amino acids involved in the dimerization.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Dimeric Forms

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid determination of the secondary structure of proteins and peptides in solution. nih.gov By measuring the differential absorption of left and right circularly polarized light, CD provides information on the presence of α-helices, β-sheets, turns, and random coil structures. mtoz-biolabs.com

For the octreotide parallel dimer, CD spectroscopy can be used to assess whether the dimerization process induces significant changes in the secondary structure of the individual peptide chains. Previous studies on octreotide and its analogs have shown that they adopt a type-II' β-turn structure in solution. nih.govnih.gov It is hypothesized that in the parallel dimer, this core β-turn motif is retained within each monomeric unit, and these units then associate.

A typical CD spectrum for a peptide rich in β-turns, like octreotide, would show a negative band around 202 nm with a shoulder at approximately 218 nm. nih.gov Upon dimerization, changes in the CD spectrum might be observed, which could indicate:

An increase in the content of β-sheet structure, which is characterized by a negative band around 215-220 nm. This would be expected if the dimerization involves the formation of an intermolecular β-sheet.

Studies on the concentration dependence of the CD spectrum of octreotide have revealed a transition from a disordered to a more ordered structure as the concentration increases, which is consistent with aggregation or dimerization. nih.gov

Table 2: Typical CD Spectral Features and Their Interpretation for Peptides
Secondary StructureCharacteristic Wavelengths (nm)
α-HelixNegative bands at ~222 and ~208 nm, positive band at ~193 nm
β-SheetNegative band at ~215-220 nm, positive band at ~195-200 nm
β-TurnVariable, often a negative band around 202 nm and a shoulder at ~218 nm for type-II'
Random CoilStrong negative band around 195-200 nm

Vibrational Spectroscopy (FTIR, Raman) for Conformational Fingerprinting of Dimeric Octreotide

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide a "conformational fingerprint" of a molecule based on its vibrational modes. nih.govmdpi.com These techniques are highly sensitive to the secondary structure of peptides and can provide detailed information about hydrogen bonding and the conformation of the peptide backbone and amino acid side chains. nih.gov

In the context of the octreotide parallel dimer, FTIR and Raman spectroscopy can be used to:

Identify specific secondary structural elements: The amide I band (1600-1700 cm⁻¹) in both FTIR and Raman spectra is particularly sensitive to the peptide backbone conformation. Deconvolution of this band can provide quantitative estimates of the different secondary structural elements. For a β-turn rich peptide like octreotide, characteristic bands around 1678 cm⁻¹ and 1650 cm⁻¹ in the amide I region of the Raman spectrum have been assigned to the type-II' β-turn structure. nih.gov

Probe the disulfide bond conformation: Raman spectroscopy is particularly useful for studying the conformation of the disulfide bridge in octreotide. The S-S stretching vibration typically appears in the 500-550 cm⁻¹ region, and its exact frequency is sensitive to the C-S-S-C dihedral angle. This can provide insights into the strain and local conformation of the cyclic part of the peptide upon dimerization.

Monitor intermolecular interactions: Changes in the vibrational modes upon dimerization can indicate the formation of new hydrogen bonds or other intermolecular interactions.

Raman spectroscopy has been used to confirm the stability of the intermolecular antiparallel β-sheet formed in octreotide through the rigidity of the disulfide bridge. nih.gov For a parallel dimer, similar analyses would be crucial to understand the conformational changes and the nature of the intermolecular interactions.

Table 3: Key Vibrational Bands for Peptide Secondary Structure Analysis
Vibrational ModeFrequency Range (cm⁻¹)Structural Sensitivity
Amide I (C=O stretch)1600 - 1700Highly sensitive to backbone conformation (α-helix, β-sheet, turn, random coil).
Amide III (C-N stretch, N-H bend)1200 - 1350Complements Amide I in secondary structure determination.
S-S Stretch (Raman)500 - 550Conformation of the disulfide bridge.

Mass Spectrometry (MS) for Investigating Non-Covalent Dimeric Complexes and Purity

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of compounds and for assessing their purity. nih.gov With the advent of soft ionization techniques, MS has also become an invaluable tool for studying non-covalent interactions and the stoichiometry of biomolecular complexes. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Dimer Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact, non-covalent complexes from solution into the gas phase for mass analysis. nih.govresearchgate.net This makes it an ideal method for detecting the parallel dimer of octreotide and for studying its stability.

In an ESI-MS experiment of Octreotide trifluoroacetate salt (Dimer, Parallel), the following would be expected:

Observation of the Dimeric Ion: The mass spectrum would show a prominent ion corresponding to the protonated dimer, [2M+H]⁺, where M is the molecular weight of the octreotide monomer. The presence of this ion is a direct confirmation of the existence of the dimer in the gas phase.

Charge State Distribution: The charge state distribution of the dimeric ion can provide qualitative information about its conformation in the gas phase. More compact structures tend to accommodate fewer charges.

Purity Analysis: ESI-MS is also highly effective for purity analysis. The presence of any impurities, such as acylated octreotide or other degradation products, would be readily detected as ions with different mass-to-charge ratios. nih.govresearchgate.net

In-source Dissociation: By increasing the cone voltage in the ESI source, it is possible to induce the dissociation of the non-covalent dimer back into its monomeric units. This can provide information about the relative stability of the dimer.

It is important to note that the observation of non-covalent dimers in ESI-MS can sometimes be an artifact of the ionization process. mdpi.com Therefore, careful optimization of the experimental conditions and concentration-dependent studies are necessary to confirm that the observed dimer is representative of the solution-phase species.

Table 4: Expected Ions in ESI-MS of Octreotide Dimer
SpeciesExpected m/z (approximate)Significance
Monomer [M+H]⁺1020.2Represents the monomeric form of octreotide.
Dimer [2M+H]⁺2039.4Direct evidence of the non-covalent dimer.
Dimer [2M+2H]²⁺1020.2Doubly charged dimer, can overlap with the monomeric ion.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Dimeric Conformation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful hyphenated technique that separates ions based on their size, shape, and charge in the gas phase. nih.govresearchgate.net When coupled with mass spectrometry, IMS-MS provides an additional dimension of separation and can be used to study the conformational heterogeneity of biomolecules. rsc.orgnih.gov

For the octreotide parallel dimer, IMS-MS can provide valuable information on:

Conformational Separation: If the dimer exists in multiple stable conformations in the gas phase, IMS-MS may be able to separate these conformers, which would appear as distinct peaks in the ion mobility spectrum for the same m/z value.

Collision Cross-Section (CCS) Measurement: From the drift time in the ion mobility cell, it is possible to calculate the collision cross-section (CCS) of the ion. The CCS is a measure of the rotational average of the ion's surface area and provides a quantitative measure of its size and shape in the gas phase. This can be compared with theoretical CCS values calculated for different proposed dimer structures to validate structural models.

Distinguishing Isobars: IMS-MS can separate ions that have the same mass-to-charge ratio but different shapes (isobars). For example, it could potentially distinguish a doubly charged dimer [2M+2H]²⁺ from a singly charged monomer [M+H]⁺ if their conformations are sufficiently different.

The application of IMS-MS to study the oligomerization of peptides and proteins is a rapidly growing field, and it holds great promise for providing detailed structural insights into the gas-phase conformation of the octreotide parallel dimer. nih.gov

Table 5: Application of IMS-MS to Octreotide Dimer Analysis
IMS-MS MeasurementInformation Obtained
Drift TimeSeparation of conformers and isobars.
Collision Cross-Section (CCS)Quantitative measure of the ion's size and shape in the gas phase.
Arrival Time DistributionIndicates the conformational homogeneity of the ion population.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Dimeric Structures

Determining the precise three-dimensional arrangement of the octreotide parallel dimer at atomic resolution is crucial for understanding its structure-function relationship. X-ray crystallography and Cryo-EM are the premier techniques for this purpose.

X-ray crystallography provides high-resolution structural data by analyzing the diffraction patterns of X-rays passed through a crystal of the molecule. For a peptide like octreotide, this technique can reveal the exact conformation of the peptide backbones, the orientation of side chains, and the nature of the inter-chain interactions that stabilize the parallel dimeric form. Although a crystal structure for the specific parallel dimer is not publicly available, studies on monomeric octreotide have demonstrated its suitability for crystallographic analysis. nih.govnih.govresearchgate.net Researchers have successfully crystallized octreotide, revealing that it can adopt multiple conformations even within a single crystal, often featuring a distorted type II' beta-turn in the D-Trp-Lys region. nih.gov These studies underscore the feasibility and power of X-ray crystallography to elucidate the detailed molecular architecture of octreotide variants, including the parallel dimer. nih.govresearchgate.net

Hydrodynamic Techniques for Dimer Size and Shape Analysis

Hydrodynamic techniques are vital for characterizing the size, shape, and oligomeric state of molecules as they exist in solution, providing a crucial link between solid-state structures and their behavior in a more biologically relevant environment.

Analytical Ultracentrifugation (AUC) is a first-principles method for determining the molecular mass, oligomeric state, and presence of aggregates in a sample solution. proteomics.com.auspringernature.com By subjecting the sample to strong centrifugal forces and monitoring its sedimentation with an optical system, one can obtain a wealth of information. springernature.combeckman.com

There are two primary AUC experiment types:

Sedimentation Velocity (SV): In an SV experiment, a high centrifugal force is applied, causing the molecules to sediment. The rate of sedimentation is used to calculate the sedimentation coefficient (s), which provides information about the molecule's mass and shape. This method is particularly effective for resolving different species in a mixture, making it ideal for quantifying the purity of the octreotide parallel dimer and detecting the presence of monomers or higher-order aggregates. nih.gov

Sedimentation Equilibrium (SE): In an SE experiment, a lower centrifugal force is used until the process of sedimentation is balanced by diffusion, reaching an equilibrium state. The resulting concentration gradient is used to directly determine the weight-average molecular weight of the species in solution, independent of its shape. proteomics.com.au This makes SE a powerful tool for definitively confirming the dimeric state of the octreotide compound.

ParameterDescriptionIllustrative Value for Octreotide Dimer
Sedimentation Coefficient (s) The rate at which a molecule sediments under a centrifugal field, measured in Svedbergs (S).~1.5 - 2.5 S
Weight-Average Molar Mass The average molar mass of all species in solution, weighted by their concentration.~2050 Da
Purity / Aggregation Percentage of the main species (dimer) versus other species (monomer, aggregates).>95% Dimer

Note: The values in this table are illustrative and represent typical expected outcomes for a peptide dimer of this size.

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius as they pass through a porous column matrix. nih.govnews-medical.net While conventional SEC relies on calibration with standards of known size, coupling it with a Multi-Angle Light Scattering (MALS) detector elevates it to an absolute characterization technique. nih.govharvard.edu

As the sample elutes from the SEC column, it passes through the MALS detector, which measures the intensity of light scattered by the molecules. This scattered light is directly proportional to the molar mass of the molecule. harvard.edu By combining the MALS data with concentration information from a co-eluting refractive index (RI) or UV detector, the absolute molar mass of the species in each elution peak can be calculated precisely, without reference to elution standards. nih.govresearchgate.net

For Octreotide trifluoroacetate salt (Dimer, Parallel), SEC-MALS would be used to:

Confirm the Oligomeric State: By measuring an absolute molar mass of approximately 2050 Da, the technique would verify that the compound exists predominantly as a dimer in solution.

Assess Polydispersity: The analysis would reveal the homogeneity of the sample, quantifying the presence of any monomeric species or soluble aggregates. harvard.edu

Determine Hydrodynamic Radius: Some MALS systems are equipped with a dynamic light scattering (DLS) detector, which can simultaneously measure the hydrodynamic radius (Rh) of the eluting species.

Elution PeakRetention Volume (mL)Measured Molar Mass (Da)Calculated Oligomeric State
Aggregate (if present)Earlier> 2050> Dimer
Parallel Dimer Main Peak ~2050 Dimer
Monomer (if present)Later~1025Monomer

Note: This table illustrates the expected output from a SEC-MALS analysis, not specific experimental data.

Biophysical Methods for Assessing Dimer Stability and Association Kinetics in vitro

Understanding the stability of the dimer and its binding characteristics to target receptors is fundamental for its preclinical evaluation. Biophysical methods like SPR and ITC provide direct measurements of these properties.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. bioradiations.comyoutube.com In a typical research experiment to study octreotide dimer binding, a target receptor (e.g., somatostatin (B550006) receptor SSTR2) is immobilized on a sensor chip. A solution containing the octreotide parallel dimer is then flowed over this surface. The binding of the dimer to the receptor causes a change in the refractive index at the sensor surface, which is detected as a response signal.

This real-time monitoring allows for the precise determination of:

Association Rate Constant (k_a): The rate at which the dimer binds to the immobilized receptor.

Dissociation Rate Constant (k_d): The rate at which the dimer-receptor complex dissociates.

Equilibrium Dissociation Constant (K_D): Calculated as k_d/k_a, this value is a measure of the binding affinity. A lower K_D indicates a higher binding affinity.

Research on other dimeric forms of octreotide has shown that dimerization can significantly enhance binding affinity compared to the monomeric form. This principle, known as the avidity effect, is a key rationale for developing dimeric ligands.

CompoundTarget ReceptorIC50 (nM)Description
Octreotide Monomer SSTR23.74 ± 0.82Reference binding affinity of the monomeric peptide.
Dimeric Octreotide Conjugate SSTR20.74 ± 0.19Dimeric form shows significantly increased binding affinity.

Note: Data adapted from a study on a HYNIC-TOC2 dimeric conjugate to illustrate the expected enhancement in binding affinity. The IC50 value is an inverse measure of binding affinity.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. acs.org This allows for the complete thermodynamic characterization of a molecular interaction in a single experiment. An ITC experiment could be designed to measure the thermodynamics of the octreotide parallel dimer binding to its receptor, or it could be used to study the thermodynamics of the dimerization process itself (monomer-monomer interaction).

While specific ITC data on the dimerization of octreotide is not available, extensive research has been conducted on the binding of monomeric octreotide to other molecules, such as poly(lactic-co-glycolic acid) (PLGA) polymers, which is highly relevant in drug formulation. nih.govacs.org In these studies, ITC was used to determine the key thermodynamic parameters governing the interaction. nih.govresearchgate.net

Binding Affinity (K_a): The association constant for the binding event.

Enthalpy Change (ΔH): The heat released or absorbed upon binding. A negative ΔH indicates an enthalpically favorable (exothermic) interaction.

Entropy Change (ΔS): The change in disorder of the system upon binding. A positive ΔS indicates an entropically favorable interaction.

The octreotide-PLGA interactions were found to be enthalpically driven (ΔH < 0) and entropically unfavorable (ΔS < 0). nih.govacs.org This type of detailed thermodynamic profile, achievable through ITC, is invaluable for understanding the forces that drive molecular recognition and complex formation.

Polymer (PLGA-COOH)Binding Constant (Ka) (x 10⁴ M⁻¹) at 37°CEnthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
RG502H (50:50 L:G)1.72-9.62-3.78
RG752H (75:25 L:G)1.51-9.48-3.68
Wako 7515 (75:25 L:G)1.33-9.38-3.66

Note: Data from a study of monomeric octreotide binding to various PLGA polymers in DMSO to demonstrate the type of data generated by ITC. nih.govacs.org

Computational and Theoretical Analysis of Octreotide Dimer, Parallel

Molecular Dynamics (MD) Simulations of Octreotide (B344500) Dimer, Parallel Conformations

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying the dynamic behavior of biomolecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing conformational changes, intermolecular interactions, and thermodynamic properties. For the parallel octreotide dimer, MD simulations in an explicit solvent environment can elucidate the structural stability of the dimeric form and the key forces governing its assembly. acs.orgnih.gov

Simulations of analogous self-assembling peptides, such as lanreotide, have shown that dimerization is often driven by a combination of hydrophobic effects and specific interactions between aromatic side chains. acs.orgpnas.org A similar approach for the octreotide parallel dimer would involve placing two monomers in a parallel orientation within a simulation box filled with water and counter-ions, and observing their behavior over nanoseconds to microseconds.

The stability of a peptide dimer is dictated by a delicate balance of intermolecular forces, including hydrogen bonds, van der Waals interactions, electrostatic interactions, and hydrophobic effects. MD simulations allow for a detailed analysis of these forces. In a parallel octreotide dimer, the primary stabilizing feature is expected to be an intermolecular hydrogen bonding network between the backbones of the two monomers, forming a parallel β-sheet structure. This is consistent with findings that monomeric octreotide can adopt β-sheet and β-turn conformations. nih.govresearchgate.net

Table 1: Key Potential Intermolecular Interactions in Parallel Octreotide Dimer Identified via MD Simulation

Interaction TypeParticipating Residues (Monomer 1 ↔ Monomer 2)Description
Backbone H-BondCys(2)-NH ↔ O=C-Cys(7)Forms the core parallel β-sheet structure, providing significant stabilization.
Backbone H-BondD-Trp(4)-NH ↔ O=C-Thr(6)Contributes to the stability and rigidity of the dimeric interface.
π-π StackingPhe(3) ↔ Phe(3)Aromatic rings stack in a parallel-displaced or T-shaped arrangement, contributing to hydrophobic collapse.
Hydrophobic InteractionD-Phe(1) / D-Trp(4) Side ChainsNon-polar side chains cluster together to minimize contact with water, driving dimer formation.
Electrostatic InteractionLys(5) ↔ Lys(5) (mediated by ions)Positively charged lysine (B10760008) side chains interact, often bridged by negatively charged counter-ions like trifluoroacetate (B77799).

While standard MD simulations can assess the stability of a pre-formed dimer, enhanced sampling techniques are required to explore the entire process of dimerization and calculate its thermodynamics. Methods like Metadynamics or Umbrella Sampling can be used to construct a free energy landscape (FEL) of the dimerization process. nih.govnih.gov The FEL is a multi-dimensional plot that maps the free energy of the system as a function of specific reaction coordinates, such as the distance between the centers of mass of the two monomers and their relative orientation.

This analysis reveals the most stable states of the system (monomer, intermediate states, and final dimer) as deep energy minima on the landscape. researchgate.net It also identifies the energy barriers separating these states, providing kinetic information about the association and dissociation processes. The depth of the energy well corresponding to the dimer provides a direct measure of the binding free energy (ΔG_bind), a key indicator of dimer stability. nih.gov

Quantum Chemistry Calculations for Dimer Stability and Electronic Properties

For a more accurate quantification of the interaction energies that stabilize the dimer, quantum chemistry (QC) calculations are employed. Unlike the classical force fields used in MD, QC methods solve the Schrödinger equation to describe the electronic structure of the molecule. Methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) can provide highly accurate binding energies for snapshots of the dimer obtained from MD simulations. nih.gov

These calculations can dissect the total interaction energy into physically meaningful components: electrostatic, exchange-repulsion, induction (polarization), and dispersion forces. This decomposition is invaluable for understanding the fundamental nature of the interactions. For instance, it can precisely quantify the contribution of dispersion forces in the π-π stacking of aromatic rings. Furthermore, QC methods can be used to analyze the electronic properties of the dimer, such as the distribution of electrostatic potential on the molecular surface and the nature of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which are relevant for reactivity and intermolecular interactions.

Table 2: Hypothetical Dimerization Energy Components for Parallel Octreotide Dimer from Quantum Chemistry Calculations

Energy ComponentCalculated Value (kcal/mol)Primary Contribution
Electrostatic-15.5Hydrogen bonds, dipole-dipole interactions, ion-pairing.
Dispersion-20.1Van der Waals forces, π-π stacking between aromatic rings.
Induction (Polarization)-5.8Mutual polarization of electron clouds upon interaction.
Exchange-Repulsion+18.4Pauli repulsion at short intermolecular distances.
Total Binding Energy -23.0 Overall stability of the dimer in vacuum.

Docking Studies of Octreotide Dimer with Theoretical Research Targets

Octreotide exerts its biological effects by binding to somatostatin (B550006) receptors (SSTRs), particularly SSTR2. nih.gov An important theoretical question is how dimerization might affect this interaction. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. While most studies focus on docking monomeric octreotide, a theoretical study could explore the docking of the parallel octreotide dimer to SSTRs.

A particularly relevant target would be a homodimer of SSTR2, as G-protein coupled receptors are known to form dimers and higher-order oligomers which can modulate their signaling. researchgate.net Docking the octreotide dimer to the interface of an SSTR2 dimer could reveal whether the peptide dimer can act as a bivalent ligand, potentially bridging the two receptor units. Such a binding mode could have profound implications for receptor activation, internalization, and downstream signaling, suggesting a potential mechanism for enhanced or altered activity compared to the monomer.

Development of Predictive Models for Peptide Dimerization Propensity

The propensity of a peptide to dimerize or aggregate is encoded in its amino acid sequence and conformation. Developing computational models that can predict this propensity from the molecular structure is a significant goal. Such models typically use a set of molecular descriptors—quantifiable properties of the peptide—as input for machine learning algorithms or logistic regression models. acs.orgnih.gov

For cyclic peptides like octreotide, relevant descriptors would include:

Charge: The net charge and the distribution of charged residues.

Secondary Structure Propensity: The likelihood of forming β-sheet structures.

Aromatic Content: The number and positioning of aromatic residues.

Dipole Moment: The magnitude of the molecular dipole.

By training a model on a dataset of peptides with known dimerization behavior, it becomes possible to predict the likelihood that a new peptide, such as an octreotide analog, will form dimers. researchgate.net These predictive tools can accelerate the design of new peptide therapeutics with optimized aggregation properties. mdpi.com

Table 3: Key Molecular Descriptors for Predicting Peptide Dimerization

DescriptorRationaleExpected Correlation with Dimerization
Hydrophobic Surface AreaDrives hydrophobic collapse to minimize exposure to water.Positive
β-Sheet Propensityβ-sheets are common structural motifs in peptide dimers and aggregates.Positive
Net Charge at pH 7.4High net charge can lead to electrostatic repulsion, preventing dimerization.Negative
Aromatic Residue CountAromatic rings contribute to stabilizing π-π stacking interactions.Positive
Flexibility/RigidityA pre-organized conformation in the monomer can lower the entropic cost of dimerization.Positive (for rigidity)

Analysis of Trifluoroacetate's Role in Dimer Stabilization via Computational Methods

Commercial synthetic peptides are typically supplied as trifluoroacetate (TFA) salts, as TFA is used extensively during solid-phase synthesis and purification. nih.govthermofisher.com The trifluoroacetate anion (CF₃COO⁻) is not an inert spectator; it can form strong ion pairs with positively charged residues on the peptide, such as the lysine at position 5 in octreotide. acs.org

Computational methods, particularly a combination of MD simulations and quantum chemistry, can be used to investigate the specific role of TFA in stabilizing the parallel octreotide dimer. In this dimeric structure, the two positively charged lysine side chains are in proximity. A TFA anion could act as a molecular bridge, forming charge-assisted hydrogen bonds simultaneously with both lysine residues. acs.orgacs.org This interaction would neutralize charge repulsion between the lysines and lock the two monomers together, significantly enhancing the stability of the dimer. Computational analysis can quantify the strength of these TFA-mediated bridges and determine their influence on the preferred conformation and dynamics of the dimer, highlighting the critical but often overlooked role of counter-ions in peptide self-assembly. mdpi.com

Research Applications and Implications of Octreotide Dimer, Parallel

Octreotide (B344500) Dimer as a Model System for Peptide Self-Assembly and Aggregation Studies

The study of how peptides interact and assemble into larger, ordered structures is crucial for understanding biological processes and for the development of new materials. Octreotide's known tendency to form aggregates makes its parallel dimer an excellent model for investigating the fundamental principles of peptide self-assembly.

Researchers utilize model peptides to understand the complex processes of protein aggregation, which are associated with various diseases. The parallel octreotide dimer provides a simplified, yet relevant, system to study the initial stages of aggregation. Molecular dynamics simulations can be employed to investigate the behavior of multiple octreotide molecules in solution, revealing their propensity to form aggregates such as trimers and tetramers. These studies help elucidate the specific intermolecular interactions, such as those between hydrophobic residues, that drive the self-assembly process. The defined structure of the parallel dimer allows for more controlled experiments compared to the more random aggregation of monomers, providing clearer insights into the forces governing these interactions.

Furthermore, the aggregation behavior of octreotide and its analogs is of practical interest in pharmaceutical sciences, as instability and aggregation can affect drug efficacy. By studying the parallel dimer, researchers can better understand the factors that lead to the formation of undesirable peptide aggregates in formulations. This knowledge is critical for developing strategies to prevent aggregation and improve the stability of peptide-based therapeutics. The formation of dimers is a common side reaction during the synthesis of cyclic peptides like octreotide, and analytical techniques are crucial to separate and characterize these species from the desired monomeric product.

Investigation of Enhanced or Altered Molecular Recognition Properties of Dimeric Peptides in vitro (Non-Clinical)

A key area of research is how dimerization affects a peptide's ability to recognize and bind to its biological targets. It is a well-established principle that dimerization can significantly increase the binding affinity and potency of peptides for their receptors. This phenomenon, often attributed to an increased local concentration of the binding motif and the potential for simultaneous engagement with multiple receptor sites, is actively investigated using octreotide dimers.

Future Directions in Octreotide Dimer Research

Exploration of Other Octreotide (B344500) Dimeric Architectures (e.g., Anti-Parallel, Cyclic)

The current focus on parallel dimers of octreotide represents only one of several possible structural arrangements. bachem.com Future investigations will likely explore a wider range of dimeric architectures to understand how spatial orientation influences receptor interaction and biological activity.

Anti-Parallel Dimers: The synthesis and evaluation of anti-parallel octreotide dimers, where the two peptide chains are oriented in opposite directions, is a logical next step. bachem.com This architecture could present a different spatial arrangement of key binding residues to somatostatin (B550006) receptors (SSTRs), potentially altering affinity, selectivity, and signaling outcomes. Comparative studies between parallel and anti-parallel forms will be essential to determine the optimal orientation for specific therapeutic or diagnostic applications.

Cyclic Dimers: The creation of cyclic dimeric structures, where the two octreotide monomers are linked at both their N- and C-termini or through side-chain bridges, offers another promising direction. Cyclization can confer significant conformational rigidity, which may lead to higher receptor affinity and increased stability against enzymatic degradation.

Heterodimers: Research into heterodimers, where an octreotide monomer is paired with a different peptide or small molecule, could lead to multifunctional agents. nih.gov For instance, a heterodimer could be designed to target two different receptors simultaneously or to combine the receptor-targeting properties of octreotide with another functional moiety, such as a cytotoxic drug or an imaging agent.

The exploration of these diverse architectures will require sophisticated computational modeling to predict stable conformations and guide synthetic efforts. nih.gov

Advanced Spectroscopic Probes for Real-Time Dimerization Monitoring

Understanding the kinetics and dynamics of octreotide dimerization is fundamental to controlling its formation and understanding its behavior in biological systems. Advanced spectroscopic techniques offer powerful tools for real-time monitoring of these processes without the need for labels that could interfere with the interaction.

Fluorescence Spectroscopy: Techniques like stopped-flow fluorescence can be employed to track the rapid kinetics of peptide association on millisecond to second timescales. nih.gov The use of intrinsic tryptophan fluorescence in octreotide or the incorporation of minimally perturbing fluorescent probes can provide insights into the binding, conformational changes, and oligomerization events in real time. nih.govmdpi.com

Fluorescence Correlation Spectroscopy (FCS): FCS is a highly sensitive method that measures fluctuations in fluorescence intensity within a tiny observation volume. nih.gov It can be used to determine the diffusion coefficients of molecules, thereby distinguishing between monomers, dimers, and larger aggregates. Probe enhancement FCS (PE-FCS), which utilizes dyes that become fluorescent upon binding to aggregates, could be particularly useful for studying the initial stages of dimerization at very low concentrations. nih.gov

Raman Spectroscopy: This technique provides detailed information about molecular vibrations and can be used to study changes in the secondary structure of octreotide upon dimerization. Surface-Enhanced Raman Scattering (SERS), which uses metallic nanostructures to amplify the signal, offers the high sensitivity needed to detect subtle conformational changes in real time and at low concentrations.

The data gathered from these methods will be invaluable for refining synthetic protocols and for building accurate kinetic models of dimerization.

Spectroscopic Technique Principle Application in Dimerization Monitoring Key Advantages
Fluorescence Spectroscopy Measures light emission from a sample after photon absorption.Real-time tracking of association/dissociation kinetics; monitoring conformational changes.High sensitivity; can be used with intrinsic fluorophores or specific probes. mdpi.com
Fluorescence Correlation Spectroscopy (FCS) Analyzes fluorescence fluctuations to determine particle concentration and diffusion time.Differentiating between monomers and dimers; detecting early-stage aggregation. nih.govSingle-molecule sensitivity; provides size information.
Raman Spectroscopy / SERS Measures inelastic scattering of light to probe molecular vibrations.Label-free analysis of secondary structure changes during dimerization. Provides detailed structural information; non-destructive.

Integration of Machine Learning for Predicting Peptide Dimerization and Conformation

The vast conformational space and the complexity of non-covalent interactions make the prediction of peptide dimerization a significant challenge for traditional computational methods. rsc.orgnih.gov Machine learning (ML) and deep learning (DL) models are emerging as powerful tools to address these complexities. arxiv.org

Predictive Modeling: ML algorithms, such as Support Vector Machines (SVM) and Random Forests (RF), can be trained on datasets of known peptide dimers to predict the propensity of a given peptide sequence to dimerize. nih.gov These models can learn complex relationships between sequence features (e.g., hydrophobicity, charge distribution) and dimerization behavior.

Conformational Prediction: Deep learning architectures, particularly those based on graph neural networks or transformers, can be used to predict the three-dimensional structure of peptide dimers. oup.comresearchgate.net By learning from the structural information of known peptide-protein complexes, these models can generate plausible conformations for octreotide dimers, which can then be refined using molecular dynamics simulations. nih.gov

Addressing Flexibility: A major advantage of ML/DL models is their ability to handle the inherent flexibility of peptides more efficiently than classical docking algorithms. arxiv.org This is crucial for accurately predicting the ensemble of conformations that an octreotide dimer might adopt in solution or when bound to its receptor.

The development of robust ML models will accelerate the design of novel octreotide dimers with desired structural and functional properties, reducing the reliance on time-consuming and resource-intensive experimental screening. arxiv.org

Development of Novel Synthetic Strategies for Controllable Dimer Formation

Achieving precise control over the formation of a specific dimeric architecture (e.g., parallel vs. anti-parallel) is a key synthetic challenge. Future research will focus on developing more sophisticated and efficient strategies for controlled peptide dimerization.

Directed Disulfide Pairing: Moving beyond simple air oxidation, strategies that direct the formation of specific disulfide bonds are highly desirable. One such approach involves combining computational design with chemoselective reactions, for instance, using selenocysteine-mediated thiol-disulfide exchanges to guide the formation of specific interchain crosslinks with high yield. nih.govresearchgate.net

Chemoselective Linkers: The use of bifunctional linkers that react selectively with specific amino acid side chains can provide precise control over the dimer's structure. "Click chemistry," which involves the formation of stable triazole linkages, is a highly efficient and specific method for connecting peptide monomers. jpt.comformulationbio.com Other chemoselective reactions, such as the formation of Cys-maleimide thioethers, also offer robust options for creating well-defined dimers. jpt.com

Template-Assisted Synthesis: Employing molecular templates or scaffolds could help pre-organize the peptide monomers in a desired orientation before the final linking step. This approach can significantly improve the yield of the target dimer and reduce the formation of unwanted side products.

Molecular Glues: Exploring the use of small molecules that can non-covalently bind to two peptide monomers and induce their dimerization represents a novel, potentially reversible, method of controlling dimer formation. nih.gov

These advanced synthetic methods will be crucial for producing homogenous samples of specific octreotide dimer isomers for detailed biological evaluation.

Synthetic Strategy Description Potential Advantage for Octreotide Dimers
Directed Disulfide Pairing Uses specific chemical mediators (e.g., Selenocysteine) to control which cysteine residues form disulfide bonds. nih.govHigh yield and specificity for forming desired parallel or anti-parallel disulfide-linked dimers.
Click Chemistry (Triazoles) A highly efficient and specific reaction between an azide (B81097) and an alkyne to form a stable triazole linker. jpt.comProvides a stable, non-reducible linkage with precise control over monomer orientation.
Cys-Maleimide Ligation Reaction between a cysteine thiol group and a maleimide (B117702) moiety. jpt.comForms a stable thioether bond, offering another reliable method for controlled crosslinking.
Molecular Glues Small molecules that simultaneously bind to two peptide chains, inducing dimerization. nih.govOffers potential for reversible and dynamically controlled dimer formation.

Elucidating the Molecular Basis of Specific Dimer-Target Interactions in Model Systems

A fundamental goal of future research is to understand why and how octreotide dimers exhibit enhanced interactions with their biological targets, primarily the somatostatin receptor SSTR2. nih.gov This requires a detailed molecular-level investigation using various model systems.

Computational Docking and Simulation: Advanced computational protocols like Rosetta FlexPepDock, combined with extensive molecular dynamics (MD) simulations, can be used to model the interaction between different octreotide dimer architectures and the SSTR2 receptor. acs.org These simulations can reveal key intermolecular contacts, predict binding affinities, and explain how the dimer might induce specific receptor conformations.

Biophysical Interaction Analysis: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding kinetics (kon, koff) and thermodynamics (ΔH, ΔS) of the dimer-receptor interaction. This information is critical for understanding the driving forces behind the enhanced affinity.

Structural Biology: Obtaining high-resolution crystal or cryo-EM structures of an octreotide dimer in complex with SSTR2 would provide the ultimate atomic-level detail of the interaction. This structural information would be invaluable for structure-based drug design and the rational optimization of future dimer analogues.

Cell-Based Assays: Using model systems, such as the AR42J rat pancreatic cancer cell line which endogenously expresses SSTR2, researchers can evaluate not just binding affinity but also the functional consequences of dimer binding, such as receptor internalization and downstream signaling pathway activation. nih.govnih.gov Comparing these outcomes with those of monomeric octreotide will elucidate the functional advantages of dimerization.

By integrating these computational, biophysical, and cell-based approaches, a comprehensive picture of the dimer-target interaction can be constructed, guiding the development of next-generation octreotide-based agents. researchgate.net

Q & A

Basic Research Questions

Q. What methods are recommended for the purification of Octreotide trifluoroacetate salt to ensure high purity and minimize dimer formation?

  • Methodological Answer : Utilize solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by acidic cleavage from the resin. Crude peptides are precipitated and subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column under gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Large-scale purification (e.g., 3 kg batches) can employ 59 cm preparative columns to achieve >99.9% purity . Ion exchange chromatography is critical for converting the trifluoroacetate salt to alternative counterions (e.g., acetate), which may reduce dimerization risks during storage .

Q. How should researchers handle and store Octreotide trifluoroacetate salt to maintain stability during experiments?

  • Methodological Answer : Store lyophilized peptide at -20°C in airtight, light-protected containers to prevent oxidation and hydrolysis. Reconstitute in sterile, deionized water or acetate buffer (pH 4–5) to minimize aggregation. Avoid repeated freeze-thaw cycles. Safety protocols include using gloves, protective eyewear, and fume hoods when handling dry powder, as residual trifluoroacetic acid (TFA) may irritate mucous membranes . Waste must be segregated and disposed via certified hazardous waste services to comply with environmental regulations .

Q. What analytical techniques are essential for confirming the identity and purity of Octreotide trifluoroacetate salt?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) to detect dimers or truncations.
  • RP-HPLC : Assess purity using a C18 column with UV detection at 214 nm; compare retention times against USP reference standards .
  • Amino Acid Analysis (AAA) : Quantify peptide content and validate sequence integrity .
  • Nuclear Magnetic Resonance (NMR) : Resolve structural ambiguities, such as disulfide bond formation (Cys²-Cys⁷) .

Advanced Research Questions

Q. What experimental strategies differentiate between parallel and anti-parallel dimer configurations in Octreotide trifluoroacetate salt, and how do these structures impact biological activity?

  • Methodological Answer :

  • Circular Dichroism (CD) : Compare spectral profiles to distinguish parallel (e.g., β-sheet alignment) vs. anti-parallel (e.g., alternating β-strands) dimers.
  • X-ray Crystallography : Resolve 3D structures; parallel dimers exhibit symmetric hydrogen bonding, while anti-parallel configurations show alternating patterns .
  • Biological Assays : Test receptor binding affinity (e.g., somatostatin receptor subtypes SSTR2/5) using radioligand displacement. Parallel dimers may exhibit reduced activity due to steric hindrance .

Q. How does residual trifluoroacetic acid (TFA) impact the pharmacokinetic properties of Octreotide dimers, and what methods quantify these effects?

  • Methodological Answer : Residual TFA (≤0.5% w/w) can alter solubility and bioactivity. Mitigation strategies include:

  • Ion Exchange Chromatography : Replace TFA with acetate or citrate buffers .
  • Quantitative NMR (qNMR) : Measure TFA content using ¹⁹F NMR with sodium trifluoroacetate as an internal standard .
  • In Vitro Toxicity Assays : Assess cellular viability (e.g., HEK293 cells) to correlate TFA levels with cytotoxicity .

Q. How should researchers resolve contradictions in dimer formation efficiency reported under varying synthesis conditions (e.g., SPPS scale, oxidation protocols)?

  • Methodological Answer :

  • Controlled Oxidation Studies : Compare air oxidation vs. dimethyl sulfoxide (DMSO)-mediated methods. For example, air oxidation at pH 7.4 yields 65% cyclic monomer, while DMSO may enhance dimerization .
  • Design of Experiments (DoE) : Vary parameters (e.g., resin loading, temperature, cleavage time) and analyze outcomes via HPLC-MS. Reproducibility requires ≥3 independent replicates .
  • Cross-Laboratory Validation : Share samples with collaborators to confirm results using identical analytical protocols .

Q. What are the implications of residual solvents or salts in Octreotide trifluoroacetate salt preparations for in vivo studies, and how can these be quantified?

  • Methodological Answer : Residual acetonitrile (from HPLC) or TFA may interfere with bioassays.

  • Gas Chromatography (GC) : Quantify acetonitrile levels against USP thresholds (<410 ppm) .
  • Ion Chromatography : Measure trifluoroacetate content with conductivity detection .
  • Preclinical Testing : Conduct pilot pharmacokinetic studies in rodents to assess absorption anomalies linked to impurities .

Key Data from Literature

  • Synthesis Yield : SPPS at 24 mol scale achieves 86% crude purity, refined to >99.9% via preparative HPLC .
  • Dimer Detection : USP standards classify parallel dimers as distinct impurities requiring ≤0.1% in final API batches .
  • Toxicity Thresholds : Residual TFA >0.5% reduces cell viability by 20% in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.